In-Depth Technical Guide to (2S)-but-3-yn-2-ol: Synthesis, Properties, and Applications in Drug Development
In-Depth Technical Guide to (2S)-but-3-yn-2-ol: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2S)-but-3-yn-2-ol, a valuable chiral building block in organic synthesis, with a focus on its properties, synthesis, analytical methods, and applications in the pharmaceutical industry.
Core Properties and Safety Information
(2S)-but-3-yn-2-ol, identified by the CAS Number 2914-69-4 , is a chiral secondary alcohol containing a terminal alkyne functionality.[1] This unique combination of functional groups makes it a versatile precursor for the synthesis of complex chiral molecules.
Physicochemical Properties
The key physicochemical properties of (2S)-but-3-yn-2-ol are summarized in the table below, providing essential data for its handling and use in experimental setups.
| Property | Value |
| Molecular Formula | C₄H₆O |
| Molecular Weight | 70.09 g/mol [1] |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 108-111 °C |
| Density | 0.883 g/mL at 20 °C |
| Refractive Index | n20/D 1.426 |
| Optical Activity | [α]22/D -45°, neat |
Data sourced from commercial supplier specifications and public chemical databases.
Safety and Handling
(2S)-but-3-yn-2-ol is a hazardous substance and requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) classifications highlight its primary hazards.
| Hazard Class | GHS Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | H300/H301 | Fatal or toxic if swallowed[1] |
| Acute Toxicity, Dermal | H310 | Fatal in contact with skin[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction[1] |
Precautionary Statements: P210, P233, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338.
Appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis and Purification
The enantioselective synthesis of (2S)-but-3-yn-2-ol is crucial for its application as a chiral building block. The most common and effective method is the asymmetric addition of an acetylene nucleophile to acetaldehyde.
Asymmetric Ethynylation of Acetaldehyde
This method utilizes a chiral catalyst to control the stereochemistry of the carbon-carbon bond formation, leading to the desired (S)-enantiomer. A representative experimental protocol is detailed below.
Experimental Protocol: Asymmetric Alkynylation of Acetaldehyde
This protocol is adapted from established methods for the enantioselective addition of zinc alkynylides to aldehydes.
Materials:
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Acetylene gas or a suitable acetylene surrogate
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Acetaldehyde
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(S,S)-ProPhenol ligand
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Triphenylphosphine oxide (Ph₃PO)
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Dimethylzinc (Me₂Zn) solution in toluene
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Anhydrous Toluene
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether (Et₂O)
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Silica gel for column chromatography
Procedure:
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A flame-dried reaction vessel equipped with a magnetic stir bar is charged with the (S,S)-ProPhenol ligand (0.2 equivalents) and triphenylphosphine oxide (0.4 equivalents).
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Anhydrous toluene is added, and the mixture is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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A solution of dimethylzinc (1.2 M in toluene, 2.5 equivalents) is added dropwise over 5 minutes, and the resulting mixture is stirred at 0 °C for 25 minutes to form the chiral catalyst.
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Acetylene gas is bubbled through the solution, or a suitable acetylene source is added.
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The reaction mixture is cooled to -20 °C.
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Acetaldehyde (4 equivalents) is added slowly over a period of 30 minutes. The slow addition is critical to maintain a low concentration of the aldehyde, which favors the desired alkynylation over potential side reactions like aldol condensation.[2]
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The reaction is stirred at -20 °C for 2 hours, with progress monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
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The mixture is stirred for 15 minutes and then extracted with diethyl ether.
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The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel using a hexane/diethyl ether solvent system to yield the enantioenriched (2S)-but-3-yn-2-ol.
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of (2S)-but-3-yn-2-ol.
Analytical Methods for Enantiomeric Purity
Ensuring the enantiomeric purity of (2S)-but-3-yn-2-ol is critical for its use in pharmaceutical synthesis. Chiral gas chromatography (GC) is a widely used and effective method for determining the enantiomeric excess (e.e.) of chiral alcohols.
Chiral Gas Chromatography (GC)
Direct analysis of the chiral alcohol is possible, but derivatization to the corresponding acetate ester can often improve separation and resolution on chiral GC columns.
Experimental Protocol: Chiral GC Analysis (via Acetate Derivatization)
Materials:
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(2S)-but-3-yn-2-ol sample
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Acetic anhydride or acetyl chloride
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Pyridine or another suitable base
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Dichloromethane (DCM) or other suitable solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Chiral GC column (e.g., CP Chirasil-DEX CB or similar)
Procedure:
-
Derivatization:
-
Dissolve a small sample of the alcohol in dichloromethane.
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Add pyridine (2 equivalents) followed by acetic anhydride (1.5 equivalents).
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Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acid.
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Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate to obtain the crude acetate derivative.
-
-
GC Analysis:
-
Dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject the sample onto a chiral GC column.
-
Typical GC conditions:
-
Injector Temperature: 230-250 °C
-
Detector (FID) Temperature: 250-275 °C
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Carrier Gas: Hydrogen or Helium
-
Oven Temperature Program: A temperature ramp is typically used, for example, starting at 70 °C and ramping to 160-200 °C. The exact program will depend on the specific column and instrument.
-
-
The two enantiomers of the acetate will elute at different retention times. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.
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Logical Workflow for Chiral GC Analysis
Caption: Workflow for the determination of enantiomeric excess by chiral GC.
Applications in Drug Development and Organic Synthesis
The bifunctional nature of (2S)-but-3-yn-2-ol, possessing both a stereocenter and a reactive alkyne, makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Role as a Chiral Building Block
Chirality is a critical aspect of drug design, as different enantiomers of a drug molecule often exhibit vastly different pharmacological activities and toxicological profiles. The use of enantiomerically pure starting materials like (2S)-but-3-yn-2-ol is a key strategy in asymmetric synthesis to ensure the final active pharmaceutical ingredient (API) is a single enantiomer.
The hydroxyl group can be used as a handle for further transformations or to introduce other functional groups, while the terminal alkyne is a versatile functional group that can participate in a wide range of reactions, including:
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Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used reaction for linking molecular fragments.
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Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
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Hydration and Oxidation: The alkyne can be converted to ketones or other carbonyl-containing functional groups.
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Cycloaddition Reactions: The alkyne can participate in various cycloadditions to form cyclic structures.
Logical Diagram of (2S)-but-3-yn-2-ol in Synthesis
